![molecular formula C12H13N3 B2408953 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1250229-79-8](/img/structure/B2408953.png)
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
The compound “2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile” is a derivative of the pyridine class of compounds . Pyridines are known to possess various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of sodium 3-oxo-3- (2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . Also, these compounds reacted with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate to yield 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the reaction of sodium 3-oxo-3- (2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .Scientific Research Applications
Pharmaceutical and Antimicrobial Research
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is extensively used in pharmaceutical research. It plays a role in the development of new medications, especially as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This compound is also significant in the synthesis of antimicrobial agents (Fu Chun, 2007).
Crystal Structure Analysis
Crystallography studies utilize this compound for structure determination. The compound has been synthesized and analyzed using X-ray data to understand its molecular structure and bond lengths, enhancing knowledge in the field of crystallography (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition
Recent research has explored the use of derivatives of this compound as novel inhibitors for steel alloy corrosion. The studies involve electrochemical measurements and surface morphology examinations, demonstrating the compound's effectiveness in corrosion protection (H. A. Abd El‐Lateef et al., 2022).
Heterocyclic Compound Synthesis
This chemical is used in the synthesis of a variety of heterocyclic compounds, contributing to the field of organic chemistry. These synthesized compounds are then used for further applications in medicinal chemistry and materials science (A. Aly, 2006).
Antibacterial Activity
Various derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes studies on the minimal inhibitory concentration against different bacteria, highlighting its potential in developing new antibacterial agents (A. Bogdanowicz et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological properties, given the wide range of activities exhibited by similar pyridine derivatives . This could include further studies on its antitumor activity, as well as its potential applications in treating other conditions.
Mechanism of Action
Target of Action
Similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Based on the biological activities associated with similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects, among others.
properties
IUPAC Name |
2-(prop-2-enylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-6-14-12-10(8-13)7-9-4-3-5-11(9)15-12/h2,7H,1,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOHDKRPIOJUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C2CCCC2=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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